cis-3-Hexenoic acid (CAS 1775-43-5) is an unsaturated C6 aliphatic carboxylic acid, recognized for its role as a biosynthetic precursor to critical 'Green Leaf Volatiles' (GLVs) like (Z)-3-hexenal.[1][2][3] These GLVs are responsible for the characteristic fresh, green aroma of cut grass and unripe fruit.[4] The specific cis (or Z) configuration of the double bond at the 3-position is fundamental to its utility in creating authentic green, fruity, and cheesy flavor and fragrance profiles.[5][6]
Substituting cis-3-Hexenoic acid with its geometric isomer (trans-3-hexenoic acid), positional isomers (trans-2-hexenoic acid), or its saturated analog (hexanoic acid) consistently fails in target applications. The specific cis-3 geometry is a strict requirement for the lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzyme systems that convert it to high-value green leaf aldehydes and alcohols.[2][3][7] Using an incorrect isomer results in a failure to produce the desired 'green' aroma compounds. Furthermore, each isomer possesses a distinct organoleptic profile; for example, trans-2-hexenoic acid is often described as having cheesy or fatty notes, which are unsuitable for applications requiring the fresh, green, and fruity character of the cis-3 isomer.[5][8]
The biosynthesis of (Z)-3-hexenal, the compound primarily responsible for the 'cut grass' aroma, relies on the enzymatic cleavage of fatty acids by lipoxygenase (LOX) and hydroperoxide lyase (HPL).[2][3][4] These enzymes exhibit high substrate specificity for fatty acids with a cis-double bond at the n-6 position (or ω-7 for this C6 acid), making cis-3-Hexenoic acid a suitable substrate.[9] In contrast, trans isomers are not readily processed by this pathway, and saturated analogs like hexanoic acid lack the necessary double bond entirely, preventing the formation of the target C6 aldehyde.[3][7] This makes high-purity cis-3-Hexenoic acid essential for bioprocesses aiming to produce natural (Z)-3-hexenal or the corresponding (Z)-3-hexenol.[10][11]
| Evidence Dimension | Substrate Suitability for Enzymatic Conversion |
| Target Compound Data | Serves as a specific substrate for the LOX/HPL pathway to produce (Z)-3-hexenal. |
| Comparator Or Baseline | trans-isomers and saturated analogs (Hexanoic acid) are unsuitable substrates for this specific enzymatic transformation. |
| Quantified Difference | Qualitatively distinct; only the cis-isomer enables the targeted biosynthetic pathway. |
| Conditions | In vivo or in vitro biotransformation using lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzyme systems from plant tissues. |
For producing natural-identical 'green leaf' aroma compounds, substitution with other isomers or saturated analogs will result in complete process failure.
The sensory profile of cis-3-Hexenoic acid is markedly different from its common substitutes. It is described as having green, grassy, fruity, and cheesy notes.[5] In contrast, the positional isomer trans-2-hexenoic acid is characterized by a powerful cheesy, fatty, and sometimes sweet or herbal odor.[8][12] The saturated analog, hexanoic acid, is strongly associated with a cheesy, goaty, and repulsive fatty odor.[13] This clear differentiation in aroma profile is critical in flavor and fragrance formulation, where the specific 'green' and 'unripe fruit' character of the cis-3 isomer is desired and cannot be replicated by the 'heavy' or 'dairy-like' notes of its analogs.
| Evidence Dimension | Odor Profile Description |
| Target Compound Data | Green, grassy, sweaty, fruity, cheesy, acidic.[5] |
| Comparator Or Baseline | trans-2-Hexenoic acid: Powerful fruity, sweet, warm, herbal, cheesy, fatty.[8][12] Hexanoic acid: Cheesy, goaty, fatty.[13] |
| Quantified Difference | Qualitatively different primary odor characteristics (Green/Fruity vs. Cheesy/Fatty). |
| Conditions | Sensory panel evaluation, typically at 1.0% dilution in a solvent like propylene glycol. |
Selecting the wrong isomer or analog will introduce undesirable off-notes, fundamentally altering and likely ruining the final flavor or fragrance accord.
A key processability differentiator exists between cis-3-Hexenoic acid and its common isomer, trans-2-hexenoic acid. cis-3-Hexenoic acid is a liquid at room temperature.[5][14] In stark contrast, trans-2-hexenoic acid is a crystalline solid with a melting point in the range of 29–35 °C.[15][16][17] This physical state difference is a critical procurement consideration for applications requiring liquid-phase handling, dosing, and formulation at ambient temperatures. The use of the trans-2 isomer would necessitate heated storage and transfer lines, adding complexity, cost, and energy consumption to the process, which is avoided by selecting the cis-3 isomer.
| Evidence Dimension | Physical State at Room Temperature (~25 °C) |
| Target Compound Data | Liquid[5][14] |
| Comparator Or Baseline | trans-2-Hexenoic acid: Solid (Melting Point: 29-35 °C)[15][16][17] |
| Quantified Difference | Different physical states under standard operating conditions. |
| Conditions | Ambient laboratory or industrial processing temperatures (e.g., 20-25°C). |
Choosing this compound avoids the additional equipment and energy costs associated with handling a solid, simplifying liquid-based manufacturing and formulation processes.
Ideal for use as a starting material in enzymatic or microbial processes designed to produce high-value, 'natural' labeled (Z)-3-hexenal and (Z)-3-hexenol. Its specific molecular geometry is essential for achieving high conversion efficiency with lipoxygenase-based systems, a requirement that cannot be met by other isomers.[10][11]
Serves as a critical component in the formulation of flavors and fragrances requiring a sharp, authentic green and slightly fruity character, such as green apple, pear, tomato, or tea notes. Its unique odor profile provides a top-note lift that cannot be replicated by the heavier, cheesy notes of trans-2-hexenoic or hexanoic acid.[5]
Specified for chemical syntheses or blended formulations where a C6 unsaturated acid is needed in a liquid form without heating. Its liquid state at room temperature simplifies handling, improves dosing accuracy, and reduces energy costs compared to the solid trans-2-hexenoic acid, making it a more process-efficient choice.[14]
Corrosive